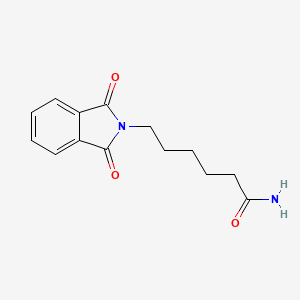

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Heparanase Inhibition and Anti-Angiogenic Effects

Compounds related to 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide have been identified as potent inhibitors of the enzyme heparanase. Heparanase is known for its role in tumor metastasis and angiogenesis. Some derivatives of this compound have shown significant inhibitory activity and also display anti-angiogenic effects, which could be crucial in the development of novel therapeutic agents targeting cancer and related diseases (Courtney et al., 2004).

Genotoxicity Assessment in Sickle Cell Disease Treatment

In the context of sickle cell disease, certain derivatives of this compound have been evaluated for genotoxicity. These compounds were found to induce a lower frequency of micronucleated reticulocytes compared to hydroxyurea, a standard treatment, suggesting their potential as safer alternatives in sickle cell disease treatment (dos Santos et al., 2011).

Drug Design and Discovery

This compound and its derivatives have been utilized in the design and discovery of new drugs, particularly as potential analgesic and antipyretic agents. Their environmental-friendly synthesis and the exploration of their efficacy in pain relief and fever reduction highlight their significance in medicinal chemistry (Reddy et al., 2014).

Fluorescence Studies and Hybridization of Oligodeoxyribonucleotides

In the field of molecular biology, novel fluorophores related to this compound have been synthesized for labeling nucleosides and oligodeoxyribonucleotides. These fluorophores exhibit promising fluorescence properties and enhance hybridization affinity, which is crucial for various biological and biochemical applications (Singh & Singh, 2007).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is suggested that it may be involved in tissue injury and remodeling

Mode of Action

It is suggested that the compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This property makes it amenable for linker attachment via reductive amination, and a basic building block for making protein degrader libraries .

Biochemical Pathways

Given its potential role in tissue injury and remodeling , it may be involved in pathways related to inflammation and tissue repair

Result of Action

Given its potential involvement in tissue injury and remodeling , it may have effects on cellular proliferation, differentiation, and apoptosis

Análisis Bioquímico

Biochemical Properties

Compounds with similar structures have been found to interact with protein kinase CK2 . These interactions could potentially influence the activity of this enzyme, altering various biochemical reactions within the cell .

Cellular Effects

Similar compounds have shown inhibitory activity on CK2, a protein kinase involved in cell signaling pathways, gene expression, and cellular metabolism . This suggests that 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide could potentially have similar effects.

Molecular Mechanism

It is hypothesized that it may interact with biomolecules such as enzymes, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

6-(1,3-dioxoisoindol-2-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c15-12(17)8-2-1-5-9-16-13(18)10-6-3-4-7-11(10)14(16)19/h3-4,6-7H,1-2,5,8-9H2,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLOXKKSFGQLHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2994314.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2994318.png)

![N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide](/img/structure/B2994325.png)

![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2994327.png)

![2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride](/img/structure/B2994331.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2994332.png)

![4-[2-(4-Chlorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2994337.png)